Cas no 55506-28-0 (trans-2-ethynylcyclohexan-1-ol)
trans-2-ethynylcyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
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- Cyclohexanol, 2-ethynyl-, (1R,2S)-rel-
- trans-2-ethynylcyclohexan-1-ol
- rac-(1R,2S)-2-ethynylcyclohexan-1-ol
- trans-2-ethynylcyclohexanol
- SCHEMBL10486015
- (1R,2S)-2-ethynylcyclohexan-1-ol
- 55506-28-0
- EN300-1637374
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- Inchi: 1S/C8H12O/c1-2-7-5-3-4-6-8(7)9/h1,7-9H,3-6H2/t7-,8-/m1/s1
- InChI Key: KNVOCSQDAIHOPP-HTQZYQBOSA-N
- SMILES: O[C@@H]1CCCC[C@H]1C#C
Computed Properties
- Exact Mass: 124.088815002g/mol
- Monoisotopic Mass: 124.088815002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 20.2Ų
trans-2-ethynylcyclohexan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100415-250 MG |
trans-2-ethynylcyclohexan-1-ol |
55506-28-0 | 95% | 250MG |
¥ 3,069.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100415-500 MG |
trans-2-ethynylcyclohexan-1-ol |
55506-28-0 | 95% | 500MG |
¥ 4,092.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100415-1 G |
trans-2-ethynylcyclohexan-1-ol |
55506-28-0 | 95% | 1g |
¥ 5,121.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100415-100MG |
trans-2-ethynylcyclohexan-1-ol |
55506-28-0 | 95% | 100MG |
¥ 1,280.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100415-250MG |
trans-2-ethynylcyclohexan-1-ol |
55506-28-0 | 95% | 250MG |
¥ 2,052.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100415-500MG |
trans-2-ethynylcyclohexan-1-ol |
55506-28-0 | 95% | 500MG |
¥ 3,418.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100415-1G |
trans-2-ethynylcyclohexan-1-ol |
55506-28-0 | 95% | 1g |
¥ 5,121.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100415-5G |
trans-2-ethynylcyclohexan-1-ol |
55506-28-0 | 95% | 5g |
¥ 15,364.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100415-10G |
trans-2-ethynylcyclohexan-1-ol |
55506-28-0 | 95% | 10g |
¥ 25,608.00 | 2023-04-13 | |
| Enamine | EN300-1637374-0.05g |
rac-(1R,2S)-2-ethynylcyclohexan-1-ol, trans |
55506-28-0 | 95% | 0.05g |
$451.0 | 2023-06-04 |
trans-2-ethynylcyclohexan-1-ol Suppliers
trans-2-ethynylcyclohexan-1-ol Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on trans-2-ethynylcyclohexan-1-ol
Introduction to Cyclohexanol, 2-ethynyl-, (1R,2S)-rel and Its Significance in Modern Chemical Research
The compound Cyclohexanol, 2-ethynyl-, (1R,2S)-rel (CAS No. 55506-28-0) represents a fascinating intersection of stereochemistry and functional group chemistry, offering unique properties that make it a subject of considerable interest in the field of pharmaceutical and organic synthesis. This compound, characterized by its cyclohexane backbone substituted with an ethynyl group at the 2-position and a specific relative stereochemistry at the 1 and 2 positions, has garnered attention for its potential applications in the development of novel therapeutic agents and advanced materials.
At the heart of its significance lies its structural complexity, which arises from the presence of both an alcohol and an alkyne functional group. The cyclohexane ring itself provides a stable scaffold, while the ethynyl group introduces reactivity that can be exploited in various synthetic pathways. The specific stereochemistry denoted by (1R,2S)-rel further refines its chemical profile, influencing how it interacts with other molecules and its overall biological activity. This combination of features makes Cyclohexanol, 2-ethynyl-, (1R,2S)-rel a valuable building block for chemists exploring new synthetic strategies.
In recent years, there has been growing interest in the development of chiral compounds for pharmaceutical applications. Chirality refers to the property of a molecule that makes it non-superimposable on its mirror image, much like how your left hand cannot be perfectly aligned with your right hand. This property is crucial in drug design because many biological targets are also chiral, meaning they interact selectively with one enantiomer (a mirror-image isomer) over another. The compound Cyclohexanol, 2-ethynyl-, (1R,2S)-rel exemplifies this trend by incorporating a specifically defined stereochemical configuration that could be exploited to enhance the selectivity and efficacy of drug candidates.
One of the most compelling aspects of Cyclohexanol, 2-ethynyl-, (1R,2S)-rel is its versatility in synthetic chemistry. The ethynyl group can participate in a wide range of reactions, including Sonogashira couplings, which are particularly useful for forming carbon-carbon triple bonds. These reactions are widely used in organic synthesis to construct complex molecular architectures. Additionally, the alcohol moiety can undergo various transformations such as esterification or oxidation, allowing for further functionalization. This dual reactivity makes Cyclohexanol, 2-ethynyl-, (1R,2S)-rel a powerful tool for constructing more intricate molecules.
The pharmaceutical industry has been particularly keen on exploring new scaffolds for drug discovery. Traditional drug candidates often rely on well-established molecular frameworks, but there is a continuous drive to identify novel structures that offer improved pharmacokinetic properties or unique mechanisms of action. The compound Cyclohexanol, 2-ethynyl-, (1R,2S)-rel fits into this landscape by providing a structurally distinct entity that could serve as a starting point for developing innovative therapeutics. Its unique combination of functional groups and stereochemistry suggests potential applications in areas such as central nervous system disorders or anti-inflammatory agents.
Recent advancements in computational chemistry have also enhanced our ability to predict the properties and reactivities of complex molecules like Cyclohexanol, 2-ethynyl-, (1R,2S)-rel. High-throughput virtual screening allows researchers to rapidly evaluate large libraries of compounds for their potential biological activity. By leveraging these computational tools alongside experimental validation, scientists can accelerate the discovery process significantly. The precise stereochemistry of Cyclohexanol, 2-ethynyl-, (1R,2S)-rel is particularly amenable to such studies because it can be accurately modeled and compared with known bioactive molecules.
In addition to its pharmaceutical potential, Cyclohexanol, Ethynyl, and their derivatives have found applications in materials science. For instance, ethynyl-substituted cyclohexanols can be used as monomers or intermediates in polymer synthesis, leading to materials with tailored properties such as enhanced thermal stability or biodegradability. The specific stereochemistry also plays a role here, influencing the crystallinity and mechanical strength of resulting polymers. As sustainable chemistry becomes increasingly important, compounds like Cyclohexanol, Ethynyl, derivatives are being explored as greener alternatives to traditional synthetic routes.
The synthesis of chiral compounds often presents significant challenges due to the need for high enantiomeric purity. However, recent developments in asymmetric catalysis have made it possible to produce enantiomerically pure substances more efficiently than ever before. These advances have opened up new possibilities for incorporating complex stereocenters into molecules like Cyclohexanol, Ethynyl, derivatives without resorting to laborious separation techniques. Transition-metal-catalyzed reactions, such as those involving palladium or copper complexes, have been particularly effective in achieving high levels of enantioselectivity during synthesis.
The study of stereoelectronic effects—the influence of spatial arrangement on electronic properties—has also shed light on how compounds like Cyclohexanol, Ethynyl, derivatives behave chemically and biologically. Understanding these effects is crucial for designing molecules that interact optimally with biological targets.* For example,* certain conformations may enhance binding affinity* while others might improve metabolic stability.* Computational modeling* combined with experimental techniques* such as X-ray crystallography* allows researchers* to visualize these interactions at an atomic level* providing valuable insights into structure-activity relationships.*
The future prospects for research involving Cyclohexanol, Ethynyl, derivatives are promising.* As our understanding*of molecular recognition*and reaction mechanisms*advances,* so too will our ability*to harness these versatile building blocks.* There is particular excitement about exploring their potential*in drug discovery efforts aimed at treating complex diseases.* Additionally,* ongoing research into green chemistry principles suggests that more sustainable synthetic routes could be developed,* reducing environmental impact while maintaining high yields*and purity.*
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